Antibiotic 2158
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Overview
Description
trimethoprim , is a synthetic antibacterial compound. It is available in tablet form for oral administration. Each scored white tablet contains 100 mg of trimethoprim. The chemical structure of trimethoprim is 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine. It is a white to light yellow, odorless, bitter compound with a molecular weight of 290.32 and the molecular formula C14H18N4O3 .
Preparation Methods
Trimethoprim can be synthesized through various routes. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2,4-diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, followed by purification and isolation of the product. Industrial production methods may vary, but they generally aim to achieve high purity and yield.
Chemical Reactions Analysis
Trimethoprim undergoes several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acid/base catalysts. Major products formed from these reactions include various derivatives of trimethoprim.
Scientific Research Applications
Trimethoprim has significant applications in various fields:
Medicine: It is commonly used as an antibiotic to treat bacterial infections, particularly urinary tract infections.
Chemistry: Researchers study its reactivity and use it as a model compound in synthetic chemistry.
Biology: Trimethoprim is employed in microbiology research to understand bacterial resistance mechanisms.
Industry: Pharmaceutical companies produce trimethoprim-containing medications.
Mechanism of Action
Trimethoprim inhibits bacterial dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. By blocking DHFR, it disrupts the synthesis of tetrahydrofolate, an essential cofactor for nucleotide biosynthesis. This interference ultimately leads to bacterial cell death.
Comparison with Similar Compounds
Trimethoprim’s uniqueness lies in its specific target (DHFR) and its synergistic effect when combined with sulfamethoxazole (a sulfonamide antibiotic). Together, they form the widely used combination drug called co-trimoxazole or trimethoprim-sulfamethoxazole .
Properties
Molecular Formula |
C33H45NO4 |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
3-[3,4a,6,8-tetramethyl-2-[(E)-4-methylhex-2-en-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-hydroxy-5-[(4-hydroxyphenyl)methyl]-1H-pyrrol-2-one |
InChI |
InChI=1S/C33H45NO4/c1-8-19(2)13-21(4)27-23(6)16-32(7)15-20(3)14-22(5)29(32)28(27)30(36)26-18-33(38,34-31(26)37)17-24-9-11-25(35)12-10-24/h9-13,16,18-20,22,27-29,35,38H,8,14-15,17H2,1-7H3,(H,34,37)/b21-13+ |
InChI Key |
GGGLUKLTYVYRLX-FYJGNVAPSA-N |
Isomeric SMILES |
CCC(C)/C=C(\C)/C1C(C2C(CC(CC2(C=C1C)C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=C(C=C4)O)O |
Canonical SMILES |
CCC(C)C=C(C)C1C(C2C(CC(CC2(C=C1C)C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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